N-methyl-1-oxa-4-azaspiro[4.5]decane-4-carboxamide
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-Methyl-1-oxa-4-azaspiro[4.5]decane” can be represented by the SMILES stringCN1C2(CCCCC2)OCC1
. The InChI key for this compound is JBMZKDLFGCAZSS-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-1-oxa-4-azaspiro[4.5]decane” are as follows: It has a boiling point of 203-204 °C (lit.) , a density of 0.996 g/mL at 25 °C (lit.) , and a refractive index n20/D of 1.4830 (lit.) .Scientific Research Applications
- Researchers have synthesized a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones using 4-aminophenol and α-glycolic acid or lactic acid as starting materials . The key step involves metal-catalyzed oxidative cyclization of the amide to form these spirocyclic compounds.
- Preliminary studies indicate that several derivatives exhibit moderate to potent antitumor activity against various cancer cell lines, including lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa). Notably, compound 11h emerged as the most effective overall against all three tested cancer cell lines .
- Spirocyclic compounds, like N-methyl-1-oxa-4-azaspiro[4.5]decane-4-carboxamide, are essential natural products found in various sources. For instance, crotonosine (from legumes) and brevione O (extracted from marine fungi) are examples of spirocyclic molecules with diverse biological activities .
Antitumor Activity
Intriguing Spirocyclic Structure
Safety and Hazards
The compound “4-Methyl-1-oxa-4-azaspiro[4.5]decane” has the following hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . The precautionary statements include: P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P264 - Wash thoroughly after handling, P271 - Use only outdoors or in a well-ventilated area, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
N-methyl-1-oxa-4-azaspiro[4.5]decane-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-11-9(13)12-7-8-14-10(12)5-3-2-4-6-10/h2-8H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBELBUSZJUHTII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCOC12CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-oxa-4-azaspiro[4.5]decane-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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